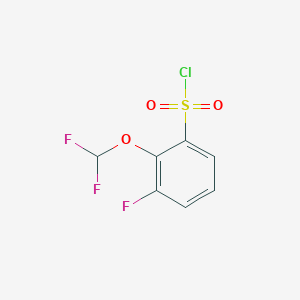![molecular formula C11H18O2 B13306005 3-Oxaspiro[5.5]undecane-9-carbaldehyde CAS No. 2092688-34-9](/img/structure/B13306005.png)
3-Oxaspiro[5.5]undecane-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxaspiro[5.5]undecane-9-carbaldehyde is a spirocyclic compound characterized by a unique structural feature where a spiro atom connects two rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[5.5]undecane-9-carbaldehyde typically involves the Prins cyclization reaction. The reaction conditions often include the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .
Industrial Production Methods
While specific industrial production methods for 3-Oxaspiro[5This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.
Major Products
Oxidation: 3-Oxaspiro[5.5]undecane-9-carboxylic acid.
Reduction: 3-Oxaspiro[5.5]undecane-9-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
3-Oxaspiro[5.5]undecane-9-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific proteins and enzymes.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecane-9-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but contains a nitrogen atom in place of the aldehyde group.
Spiro[5.5]undecane: The parent compound of the series, lacking the oxygen and aldehyde functionalities.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain different heteroatoms in the spirocyclic structure.
Uniqueness
3-Oxaspiro[5.5]undecane-9-carbaldehyde is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions. Its structural features provide flexibility and stability, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2092688-34-9 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-oxaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2 |
InChI Key |
PYFXPRXRDQWABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=O)CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


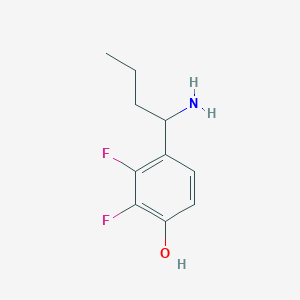
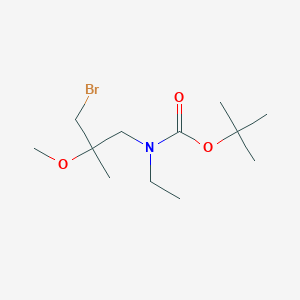
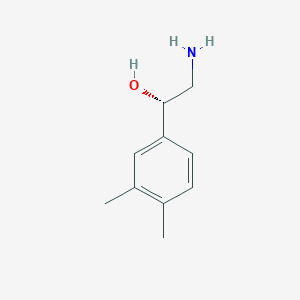
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
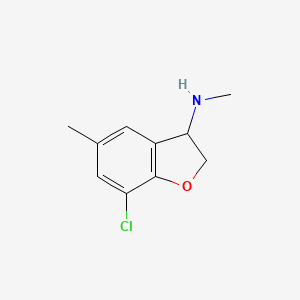
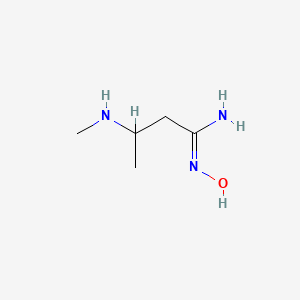
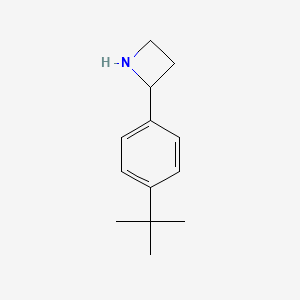
![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
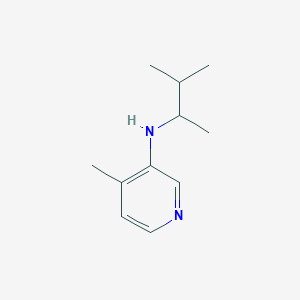
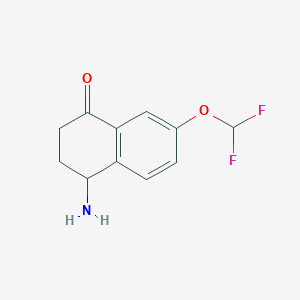
![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
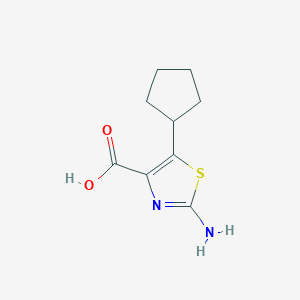
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
